Benzene, 1-(cyclohexylthio)-4-fluoro-
Description
Benzene, 1-(cyclohexylthio)-4-fluoro- (C₁₂H₁₅FS) is a fluorinated aromatic compound featuring a cyclohexylthio (-S-cyclohexyl) substituent at the 1-position and a fluorine atom at the 4-position of the benzene ring. This compound belongs to the class of aryl thioethers, where the sulfur atom bridges the aromatic ring and a cyclohexyl group. Such derivatives are of interest in pharmaceutical and agrochemical synthesis due to the electron-donating thioether group and the stability imparted by the fluorine atom.
Properties
CAS No. |
61671-42-9 |
|---|---|
Molecular Formula |
C12H15FS |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-cyclohexylsulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C12H15FS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
InChI Key |
DZJPRYLLWTVMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(cyclohexylthio)-4-fluoro- typically involves the introduction of the cyclohexylthio group and the fluorine atom onto the benzene ring. One common method is through electrophilic aromatic substitution reactions. For instance, the cyclohexylthio group can be introduced via a thiolation reaction using cyclohexylthiol and a suitable catalyst. The fluorine atom can be introduced through halogenation using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of such compounds often involves multi-step synthesis processes that ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-(cyclohexylthio)-4-fluoro- can undergo oxidation reactions, particularly at the cyclohexylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclohexylthio group, converting it to a simpler thiol or even removing it entirely.
Substitution: The compound can participate in further electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents like NFSI for fluorination, and thiolating agents for introducing thiol groups.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or de-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic substitutions on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(cyclohexylthio)-4-fluoro- involves its interaction with molecular targets through its aromatic ring and substituents. The cyclohexylthio group can engage in various interactions, including hydrogen bonding and van der Waals forces, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and stability.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Thioether-containing benzene derivatives exhibit distinct physical properties depending on the substituent's size, polarity, and electronic effects. Key comparisons include:
Table 1: Physical and Thermodynamic Properties of Selected 4-Fluorobenzene Derivatives
*Tboil for 1-(bromomethyl)-4-fluoro-benzene is reported at 358.20 K under 2.00 kPa .
- Molecular Weight and Boiling Points : The cyclohexylthio group significantly increases molecular weight compared to smaller substituents like ethylthio or chloromethyl. This bulkiness likely elevates boiling points due to stronger van der Waals interactions. For example, 1-(ethylthio)-4-fluoro-benzene (MW 156.22) is expected to have a lower boiling point than the cyclohexylthio analog .
- Lipophilicity (log P) : Thioethers enhance lipophilicity relative to oxygen ethers. The log P of 1-(chloromethyl)-4-fluoro-benzene is 2.564 , while the cyclohexylthio group’s larger hydrophobic surface area suggests a higher log P (>3), favoring membrane permeability in biological systems.
- Thermodynamic Stability : The less negative Δf H°gas of the cyclohexylthio derivative (compared to -174.60 kJ/mol for 1-(chloromethyl)-4-fluoro-benzene) may reflect reduced stability due to steric strain or electron donation from sulfur .
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